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Abstract

Metabolic syndrome is a constellation of metabolic dysfunctions, including central obesity,
insulin resistance, dyslipidemia, and hypertension, that collectively elevate the risk of
developing type 2 diabetes and cardiovascular disease. Chronic low-grade inflammation and
leptin resistance are now understood to be pivotal in the pathophysiology of this syndrome.
Celastrol, a pentacyclic triterpene extracted from the roots of Tripterygium wilfordii (Thunder
God Vine), has emerged as a potent therapeutic candidate. Preclinical studies have
demonstrated its remarkable efficacy in ameliorating metabolic syndrome through multifaceted
mechanisms. This technical guide provides a comprehensive overview of the current
understanding of celastrol's impact on metabolic syndrome, with a focus on its molecular
mechanisms, quantitative effects, and the experimental methodologies used to elucidate its
action. This document is intended for researchers, scientists, and professionals in the field of
drug development.

Introduction

The global prevalence of metabolic syndrome is escalating, creating an urgent need for
effective therapeutic interventions. Celastrol has garnered significant attention for its potent
anti-obesity and metabolic-modulating properties.[1] Initially identified as a powerful anti-
inflammatory agent in traditional Chinese medicine, recent research has unveiled its role as a
leptin sensitizer, a key mechanism in its anti-obesity effects.[2] Celastrol's therapeutic potential
extends to improving insulin sensitivity, reducing inflammation, and mitigating endoplasmic
reticulum (ER) stress, all of which are central to the pathology of metabolic syndrome.[3][4]
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This guide will delve into the core scientific evidence supporting the use of celastrol as a
treatment for metabolic syndrome, presenting quantitative data, detailed experimental
protocols, and visualizations of the key signaling pathways involved.

Molecular Mechanisms of Celastrol in Metabolic
Syndrome

Celastrol exerts its therapeutic effects on metabolic syndrome through several interconnected
molecular pathways. Its actions are pleiotropic, influencing central appetite regulation,
peripheral inflammation, and cellular metabolic processes.

Leptin Sensitization

Leptin resistance is a hallmark of obesity, where despite high circulating levels of leptin, the
brain fails to respond to its appetite-suppressing signals.[5] Celastrol has been identified as a
potent leptin sensitizer.[2]

« Interleukin-1 Receptor 1 (IL1R1) Pathway: A primary mechanism for celastrol's leptin-
sensitizing effect is its action on the IL1R1 pathway in the hypothalamus.[6][7] Celastrol
upregulates the expression of IL1R1, which is required for its anti-obesity and leptin-
sensitizing effects.[7] Mice deficient in IL1R1 are resistant to the weight-reducing and anti-
diabetic effects of celastrol.[6]

e Inhibition of PTP1B and TCPTP: Protein tyrosine phosphatase 1B (PTP1B) and T-cell protein
tyrosine phosphatase (TCPTP) are negative regulators of the leptin receptor (LEP-R)
signaling pathway. Celastrol is thought to inhibit these phosphatases, thereby enhancing
leptin signaling.[8]

¢ Reduction of Endoplasmic Reticulum (ER) Stress: Chronic ER stress in hypothalamic
neurons is a key contributor to leptin resistance. Celastrol alleviates ER stress, in part by
inhibiting the phosphorylation of PERK (Protein kinase RNA-like endoplasmic reticulum
kinase), which helps restore normal leptin signaling.[8][9]

Anti-inflammatory Effects

Chronic low-grade inflammation, particularly in adipose tissue, is a critical driver of insulin
resistance and metabolic dysfunction.[10] Celastrol exhibits potent anti-inflammatory
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properties.

« Inhibition of the NF-kB Pathway: The transcription factor NF-kB (nuclear factor kappa-B) is a
master regulator of inflammation.[11] Celastrol has been shown to be a potent inhibitor of
the NF-kB pathway.[12][13] It can directly bind to MD2 to inhibit TLR4/NF-kB activation, and
also suppresses the cAMP-PKA-NF-kB signaling pathway in macrophages.[10][14] This
leads to a reduction in the production of pro-inflammatory cytokines such as TNF-a, IL-6, and
IL-1B.[10][15]

e Macrophage Polarization: Celastrol can modulate macrophage polarization, promoting a
shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype in
adipose tissue.[8]

o Targeting CAPL1: Celastrol binds to adenylyl cyclase-associated protein 1 (CAP1) on
macrophages, inhibiting the interaction between CAP1 and resistin. This action suppresses
the downstream cAMP-PKA-NF-kB signaling pathway, reducing inflammation in adipose
tissue and improving metabolic parameters.[10]

Improvement of Insulin Sensitivity

Insulin resistance in skeletal muscle, liver, and adipose tissue is a core component of metabolic
syndrome. Celastrol improves insulin sensitivity through multiple mechanisms.

o PI3K/Akt Pathway: In human skeletal muscle cells, celastrol has been shown to improve
insulin-stimulated glucose uptake by enhancing the PI3K/Akt signaling pathway.[12]

o AMPK Activation: Celastrol activates AMP-activated protein kinase (AMPK), a key energy
sensor in cells.[13][16] Activated AMPK can improve insulin sensitivity and glucose
metabolism.

e Reduction of Lipotoxicity-Induced Inflammation: By inhibiting NF-kB and reducing
inflammation in metabolic tissues, celastrol mitigates the inflammatory processes that
contribute to insulin resistance.[11]

Regulation of Energy Expenditure and Lipid Metabolism
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Beyond its effects on appetite and inflammation, celastrol also influences energy expenditure

and lipid metabolism.

 HSF1-PGC1la Pathway: Celastrol activates Heat Shock Factor 1 (HSF1), which in turn
promotes the expression of PGC-1a. This pathway enhances mitochondrial function and
energy expenditure in adipose tissue and muscle, contributing to its anti-obesity effects.[4][8]

e Modulation of Gut Microbiota: Celastrol has been shown to alter the composition of the gut
microbiota, increasing the ratio of Bacteroidetes to Firmicutes. This modulation can
contribute to its anti-obesity effects, potentially by inhibiting intestinal lipid absorption.[8][17]

Quantitative Data on the Effects of Celastrol

The following tables summarize the quantitative effects of celastrol on various metabolic
parameters as reported in key preclinical studies.

Table 1: Effects of Celastrol on Body Weight and Food
Intake in Diet-Induced Obese (DIO) Mice
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] Celastrol % Body .
Study Animal . . Change in
Dose & Duration Weight
Reference Model Food Intake
Route Loss
: DIO N
Liu et al., 100 Significant
C57BL/6J ) 3 weeks ~45% )
2015(2] ) ug/kg/day, i.p. reduction
mice
Kyriakou et ] -~ -~ Substantial Substantial
DIO mice Not specified Not specified ) )
al., 2019[18] reduction reduction
Aged 100 o
Pfuhlmann et Significant Suppressed
C57BL/6 ug/kg/day, 14 days ) ]
al., 2020[19] ] reduction food intake
mice s.C.
HFD-fed _ o
Feng et al., . Drastic No significant
C57BL/6J 3 mg/kg, i.p. 25 days )
2019[10] ) reduction effect
mice
Shietal., ] 100 Significant N
DIO mice 8 weeks ) Not specified
2022[20] ug/kg/day reduction
Ma et al., ) Prevention of  No significant
HFD-fed mice 1 pg/kg 3 months ]
2021[21] obesity effect

Table 2: Effects of Celastrol on Glucose Homeostasis
and Insulin Sensitivity
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Celastrol Dose &

Study Reference Animal Model Key Findings
Route
Reduced insulin
Kim et al., 2013[11] db/db mice 1.5 mg/kg/day, i.p. resistance, improved

glycemic control.

Abu Bakar et al.,

Human skeletal

Enhanced insulin-

) stimulated glucose
Not applicable

2019[12] muscle cells uptake by 86% in
insulin-resistant cells.
) ] Normalized blood
Shi et al., 2022[20] DIO mice 100 pg/kg/day

glucose levels.

Feng et al., 2019[10]

HFD-fed C57BL/6J

mice

Significantly improved
3 mg/kg, i.p. glucose tolerance and

insulin sensitivity.

Liu et al., 2015[5]

DIO mice

N Improved glucose
Not specified )
metabolism.

Table 3: Effects of Celastrol on Inflammatory Markers
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Animal Model/Cell Celastrol Dose & L
Study Reference . Key Findings
Line Route

Significantly reduced
HFD-fed C57BL/6J _
Feng et al., 2019[10] 3 mg/kg, i.p. serum levels of IL-1[3,

mice
IL-6, and TNF-a.

Reduced pro-

inflammatory markers
Shi et al., 2022[20] DIO mice 100 pg/kg/day IL-1p and TNF-a;

increased anti-

inflammatory IL-10.

Suppressed
) ) ] proinflammatory
Kim et al., 2013[11] db/db mice 1.5 mg/kg/day, i.p. ) o
cytokine activity in the

kidney.

Suppressed
Luo et al., 2017[22] DIO mice Not specified macrophage M1
polarization.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on
celastrol and metabolic syndrome.

Animal Models and Celastrol Administration

* Induction of Diet-Induced Obesity (DIO): Male C57BL/6J mice, typically 6-8 weeks old, are
fed a high-fat diet (HFD), often containing 60% kcal from fat, for a period of 12-16 weeks to
induce obesity, hyperleptinemia, and insulin resistance.[10]

o Celastrol Administration: Celastrol (purity >98%) is typically dissolved in a vehicle such as a
mixture of DMSO and PEG400 or corn oil. Administration is commonly performed via
intraperitoneal (i.p.) injection at doses ranging from 1 to 3 mg/kg/day.[10][11] Some studies
have also used subcutaneous (s.c.) injection or oral gavage.[19][23] The duration of
treatment varies from a few days to several weeks depending on the study design.[10][24]
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Assessment of Glucose Metabolism and Insulin
Sensitivity

Glucose Tolerance Test (GTT): After an overnight fast (typically 12-16 hours), mice are
administered a bolus of glucose (usually 2 g/kg body weight) via i.p. injection or oral gavage.
Blood glucose levels are measured from tail vein blood at baseline (0 min) and at various
time points post-injection (e.g., 15, 30, 60, 90, and 120 min) using a glucometer.[25][26]

Insulin Tolerance Test (ITT): Following a shorter fasting period (e.g., 4-6 hours), mice are
given an i.p. injection of human insulin (e.g., 0.75 U/kg body weight). Blood glucose is
measured at baseline and at several time points after insulin administration (e.g., 15, 30, 45,
and 60 min) to assess insulin sensitivity.[26][27]

Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin
sensitivity. It involves a continuous infusion of insulin to achieve a hyperinsulinemic state,
while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate
required to maintain normal blood glucose levels is a measure of insulin sensitivity.[25][28]

Measurement of Inflammatory Markers

Enzyme-Linked Immunosorbent Assay (ELISA): Serum or tissue homogenate levels of pro-

inflammatory cytokines such as TNF-a, IL-6, and IL-1[3, and anti-inflammatory cytokines like
IL-10 are quantified using commercially available ELISA kits according to the manufacturer's
instructions.[10]

Quantitative Real-Time PCR (gPCR): The expression of genes encoding inflammatory
markers in tissues (e.g., adipose tissue, liver) is measured by gPCR. Total RNA is extracted
from the tissue, reverse-transcribed into cDNA, and then gPCR is performed using specific
primers for the target genes and a housekeeping gene for normalization.

Immunohistochemistry/Immunofluorescence: Tissue sections (e.g., adipose tissue) can be
stained with antibodies against macrophage markers (e.g., F4/80, CD11c for M1
macrophages) to visualize and quantify immune cell infiltration.[10]

Signaling Pathways and Visualizations
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The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling
pathways modulated by celastrol in the context of metabolic syndrome.

Diagram 1: Celastrol's Leptin Sensitizing Effect in the
Hypothalamus
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Caption: Celastrol enhances leptin sensitivity by upregulating ILLIR1 and inhibiting negative
regulators.

Diagram 2: Celastrol's Anti-inflammatory Action in
Macrophages
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Caption: Celastrol inhibits resistin-induced inflammation by targeting CAP1 in macrophages.

Diagram 3: Experimental Workflow for Assessing
Celastrol's Efficacy in DIO Mice
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Caption: Workflow for evaluating celastrol's metabolic effects in diet-induced obese mice.
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Conclusion and Future Directions

Celastrol has demonstrated significant promise as a therapeutic agent for metabolic syndrome
in a multitude of preclinical studies. Its ability to restore leptin sensitivity, combat inflammation,
and improve insulin sensitivity through multiple, synergistic pathways makes it a compelling
candidate for further development. The quantitative data consistently show robust effects on
weight loss, glucose homeostasis, and inflammatory markers.

Despite these promising results, several challenges remain. The clinical translation of celastrol
has been hindered by concerns regarding its bioavailability and potential toxicity.[13] Future
research should focus on the development of novel drug delivery systems and formulations to
enhance its safety and efficacy profile. Furthermore, while the primary mechanisms of action
are being elucidated, the full spectrum of its molecular targets and off-target effects requires
further investigation. Rigorous, well-designed clinical trials are now the critical next step to
validate the therapeutic potential of celastrol in human populations with metabolic syndrome.
[22] The continued exploration of this natural compound and its derivatives could pave the way
for a new class of therapeutics to combat the growing epidemic of metabolic disease.

Need Custom Synthesis?
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 To cite this document: BenchChem. [Celastrol and its Impact on Metabolic Syndrome: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190767#celastrol-and-its-impact-on-metabolic-
syndrome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3673320/
https://www.endocrine-abstracts.org/ea/0090/ea0090p79
https://www.archivesofmedicalscience.com/Celastrol-attenuates-Alzheimer-s-disease-mediated-learning-and-memory-impairment,189906,0,2.html
https://www.archivesofmedicalscience.com/Celastrol-attenuates-Alzheimer-s-disease-mediated-learning-and-memory-impairment,189906,0,2.html
https://www.archivesofmedicalscience.com/Celastrol-attenuates-Alzheimer-s-disease-mediated-learning-and-memory-impairment,189906,0,2.html
https://www.benchchem.com/product/b190767#celastrol-and-its-impact-on-metabolic-syndrome
https://www.benchchem.com/product/b190767#celastrol-and-its-impact-on-metabolic-syndrome
https://www.benchchem.com/product/b190767#celastrol-and-its-impact-on-metabolic-syndrome
https://www.benchchem.com/product/b190767#celastrol-and-its-impact-on-metabolic-syndrome
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b190767?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

